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Compound of Interest

Compound Name: 4-(1-Bromoethyl)benzoic acid

Cat. No.: B044954 Get Quote

For distribution to: Researchers, scientists, and drug development professionals

Introduction: A Versatile Building Block in Modern
Synthesis
4-(1-Bromoethyl)benzoic acid, identified by its CAS number 113023-73-7, is a substituted

aromatic carboxylic acid of significant interest in the fields of medicinal chemistry and organic

synthesis.[1][2] Its strategic placement of a carboxylic acid group and a reactive benzylic

bromide makes it a highly versatile intermediate. The carboxylic acid moiety provides a handle

for amide bond formation, esterification, and other derivatizations, while the bromoethyl group

serves as an excellent electrophile for nucleophilic substitution reactions.[1] This dual

functionality allows for the facile introduction of the 4-carboxyphenylethyl scaffold into a wide

array of molecules, making it a valuable precursor in the synthesis of complex organic

molecules, including active pharmaceutical ingredients (APIs).[1] This guide provides a

comprehensive overview of the synthesis, properties, and handling of 4-(1-
bromoethyl)benzoic acid, offering a technical resource for laboratory professionals.

Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a reagent is fundamental

to its effective application and safe handling.

Table 1: Physicochemical Properties of 4-(1-Bromoethyl)benzoic acid
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Property Value Source

CAS Number 113023-73-7 [2]

Molecular Formula C₉H₉BrO₂ [2]

Molecular Weight 229.07 g/mol [2]

Appearance
White to off-white solid

(crystals or powder)
[3]

Melting Point 155-156 °C [3]

Boiling Point (Predicted) 324.3 ± 25.0 °C [3]

Density (Predicted) 1.540 ± 0.06 g/cm³ [3]

pKa (Predicted) 4.12 ± 0.10 [3]

Water Solubility Insoluble [3]

Spectroscopic Characterization:

The structural integrity of 4-(1-bromoethyl)benzoic acid is typically confirmed using standard

spectroscopic techniques. While specific peak assignments can vary slightly based on the

solvent and instrument, the following are expected characteristics:

¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show a

doublet for the methyl protons, a quartet for the methine proton adjacent to the bromine, and

a characteristic pattern of aromatic protons in the para-substituted region. The acidic proton

of the carboxylic acid will appear as a broad singlet.

¹³C NMR: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will display

distinct signals for the methyl carbon, the carbon bearing the bromine, the aromatic carbons,

and the carbonyl carbon of the carboxylic acid.[2]

Mass Spectrometry: Mass spectral analysis will show the molecular ion peak and a

characteristic isotopic pattern due to the presence of bromine.[2]
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Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong carbonyl stretch from the

carboxylic acid, along with C-H stretches from the aromatic ring and aliphatic chain, and a C-

Br stretch.

Synthesis and Mechanism: Free Radical
Bromination
The most common and efficient method for the synthesis of 4-(1-bromoethyl)benzoic acid is

the free-radical bromination of 4-ethylbenzoic acid. This reaction selectively targets the benzylic

position, which is activated towards radical formation due to the resonance stabilization of the

resulting benzylic radical.

Reaction Scheme:

4-Ethylbenzoic acid

4-(1-Bromoethyl)benzoic acid

Δ or hν

N-Bromosuccinimide (NBS) Δ or hν

Radical Initiator (e.g., AIBN or BPO) Δ or hν

Solvent (e.g., CCl4) Δ or hν

Click to download full resolution via product page

Caption: Synthesis of 4-(1-Bromoethyl)benzoic acid.

Mechanism:
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The reaction proceeds via a classic free-radical chain mechanism, which can be broken down

into three key stages: initiation, propagation, and termination.

Initiation

Propagation

Termination

Initiator (I)

2 R•

Heat or Light

4-Ethylbenzoic acidNBS

Br•

Initiator radical abstracts Br

HBr

Benzylic Radical

Br• abstracts benzylic H

4-(1-Bromoethyl)benzoic acid

Reacts with Br₂ (from NBS + HBr)

Br• + Br• → Br₂

Succinimide Radical

Succinimide

Abstracts H from HBr

R• + Br• → R-Br R• + R• → R-R
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Caption: Free radical bromination mechanism.

Experimental Protocol: A Self-Validating System

The following protocol is a generalized procedure based on established methods for benzylic

bromination. Researchers should optimize conditions based on their specific laboratory setup

and scale.

Materials and Equipment:

4-Ethylbenzoic acid

N-Bromosuccinimide (NBS)

Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO)

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

Round-bottom flask with reflux condenser

Magnetic stirrer and heating mantle

Ice bath

Büchner funnel and filtration flask

Recrystallization solvent (e.g., ethyl acetate/hexanes mixture)

Step-by-Step Methodology:

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux

condenser, dissolve 4-ethylbenzoic acid in carbon tetrachloride.

Reagent Addition: Add N-bromosuccinimide and a catalytic amount of AIBN or BPO to the

solution. Causality Insight: NBS is used as a source of bromine radicals at a low and
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constant concentration, which favors substitution over addition to the aromatic ring. The

radical initiator (AIBN or BPO) is necessary to start the chain reaction.

Initiation and Reflux: Heat the mixture to reflux with vigorous stirring. The reaction can be

initiated by heat or a UV lamp. The progress of the reaction can be monitored by observing

the consumption of the slightly less dense NBS, which will be converted to the denser

succinimide.

Work-up: After the reaction is complete (typically 1-3 hours), cool the reaction mixture to

room temperature and then in an ice bath to precipitate the succinimide byproduct.

Filtration: Filter the mixture through a Büchner funnel to remove the succinimide. Wash the

filtrate with cold solvent to ensure complete transfer.

Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a

rotary evaporator.

Purification by Recrystallization: Dissolve the crude product in a minimal amount of a hot

solvent, such as an ethyl acetate and hexanes mixture. Allow the solution to cool slowly to

room temperature, then place it in an ice bath to induce crystallization. Trustworthiness: Slow

cooling is crucial for the formation of pure crystals, as impurities are excluded from the

growing crystal lattice.

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small

amount of cold hexanes, and dry under vacuum.

Characterization: Confirm the identity and purity of the product by melting point

determination and spectroscopic analysis (¹H NMR, ¹³C NMR).

Applications in Drug Discovery and Development
4-(1-Bromoethyl)benzoic acid is a valuable building block in the synthesis of various

pharmaceutical compounds. The bromoethyl group acts as a key pharmacophore or as a

reactive handle for further molecular elaboration.

Enantiomerically Pure Pharmaceuticals: The chiral center at the benzylic position allows for

the synthesis of enantiomerically pure drugs.[1] For example, the (S)-enantiomer is a
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precursor for certain non-steroidal anti-inflammatory drugs (NSAIDs) and protease inhibitors.

[1]

Heterocycle Synthesis: The reactive bromine atom can participate in cyclization reactions

with nucleophiles like amines or thiols to form nitrogen- and oxygen-containing heterocycles,

which are common scaffolds in drug molecules.[1]

Linker Chemistry: The dual functionality of the molecule makes it suitable for use as a linker

in the development of antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras

(PROTACs), where precise spatial arrangement of different molecular components is critical.

4-(1-Bromoethyl)benzoic acid

Synthesis of
Enantiopure APIs

(e.g., NSAIDs)

Formation of
Heterocyclic Scaffolds

Linker for PROTACs
and ADCs

Click to download full resolution via product page

Caption: Applications in Drug Discovery.

Safety, Handling, and Storage
As with all alpha-bromo carboxylic acids, 4-(1-bromoethyl)benzoic acid should be handled

with appropriate safety precautions.

Table 2: GHS Hazard Information
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Pictogram Signal Word Hazard Statements

alt text Warning

H302: Harmful if

swallowed.H315: Causes skin

irritation.H319: Causes serious

eye irritation.

Source: Aggregated GHS information from ECHA C&L Inventory.[2]

Handling:

Work in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,

and a lab coat.

Avoid inhalation of dust and contact with skin and eyes.[4]

In case of contact, immediately flush the affected area with copious amounts of water.

Storage:

Store in a tightly sealed container in a cool, dry place, away from incompatible materials

such as strong bases and oxidizing agents.[4]

Some suppliers recommend storage at 2-8°C.[3]

Conclusion
4-(1-Bromoethyl)benzoic acid is a cornerstone intermediate for synthetic chemists,

particularly those in the pharmaceutical industry. Its predictable reactivity, facilitated by the

benzylic bromide and the carboxylic acid, allows for its incorporation into a multitude of

complex molecular architectures. A solid understanding of its synthesis, purification, and

handling, as outlined in this guide, is essential for its safe and effective use in the laboratory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
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